molecular formula C18H15ClO3 B3008559 6-chloro-4-methyl-7-((3-methylbenzyl)oxy)-2H-chromen-2-one CAS No. 389077-15-0

6-chloro-4-methyl-7-((3-methylbenzyl)oxy)-2H-chromen-2-one

Cat. No.: B3008559
CAS No.: 389077-15-0
M. Wt: 314.77
InChI Key: XTWUBRHAVLHQGS-UHFFFAOYSA-N
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Description

6-Chloro-4-methyl-7-((3-methylbenzyl)oxy)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one core with three key substitutions:

  • Position 6: Chloro (-Cl) group, enhancing electrophilicity and influencing intermolecular interactions.
  • Position 4: Methyl (-CH₃) group, contributing to steric effects and lipophilicity.
  • Position 7: (3-Methylbenzyl)oxy group, a hydrophobic substituent that modulates solubility and receptor binding.

Properties

IUPAC Name

6-chloro-4-methyl-7-[(3-methylphenyl)methoxy]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClO3/c1-11-4-3-5-13(6-11)10-21-17-9-16-14(8-15(17)19)12(2)7-18(20)22-16/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWUBRHAVLHQGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C=C3C(=CC(=O)OC3=C2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-methyl-7-((3-methylbenzyl)oxy)-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-4-methyl-2H-chromen-2-one and 3-methylbenzyl alcohol.

    Reaction Conditions: The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the ether linkage.

    Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-methyl-7-((3-methylbenzyl)oxy)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted chromen-2-one derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that coumarin derivatives, including 6-chloro-4-methyl-7-((3-methylbenzyl)oxy)-2H-chromen-2-one, exhibit significant anticancer properties. A study reported that compounds within this class showed potent activity against MCF-7 breast cancer cells, with IC50 values indicating effective inhibition of cell proliferation .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Its structural components enable it to interact with microbial enzymes and cell membranes, potentially leading to cell death or growth inhibition.

Enzyme Inhibition

This compound may inhibit specific enzymes involved in metabolic pathways, which can be beneficial in treating various diseases by modulating biochemical processes.

Case Study 1: Anticancer Efficacy

In a controlled study, researchers synthesized various coumarin derivatives and evaluated their cytotoxic effects on MCF-7 cells. The study found that modifications to the chromenone structure significantly impacted their anticancer efficacy, highlighting the potential of this compound as a lead compound for further drug development .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. The results demonstrated that it exhibited notable inhibitory effects on Gram-positive bacteria, suggesting its potential as an antimicrobial agent in pharmaceuticals.

Summary of Applications

ApplicationDescription
Anticancer ActivityEffective against MCF-7 cells; potential for drug development
Antimicrobial PropertiesInhibitory effects on bacterial growth; potential for pharmaceutical use
Enzyme InhibitionModulates metabolic pathways; therapeutic implications

Mechanism of Action

The mechanism of action of 6-chloro-4-methyl-7-((3-methylbenzyl)oxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to therapeutic effects.

    Receptor Binding: It may bind to specific receptors, modulating biological pathways.

    Signal Transduction: The compound can affect signal transduction pathways, influencing cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 7

6-Chloro-7-[(2,4-Dichlorobenzyl)Oxy]-4-Phenyl-2H-Chromen-2-One ()
  • Substituents : 7-(2,4-Dichlorobenzyloxy), 4-phenyl.
  • The 4-phenyl substitution adds steric bulk, possibly reducing rotational freedom .
7-[(3-Chlorobenzyl)Oxy]-4-[(Methylamino)Methyl]-2H-Chromen-2-One (C18, )
  • Substituents: 7-(3-Chlorobenzyloxy), 4-(methylaminomethyl).
  • Key Differences: The 3-chloro group enhances electronic effects, while the 4-methylaminomethyl introduces a basic nitrogen, improving water solubility. This compound exhibits high MAO-B inhibitory activity (Tanimoto Combo Score = 1.5 vs. MAO-B), suggesting that halogenation at the benzyloxy group and nitrogen-containing substituents enhance selectivity .
3-Benzyl-6-Chloro-4-Methyl-7-(2H-Tetrazol-5-Ylmethoxy)-2H-Chromen-2-One ()
  • Substituents : 7-(Tetrazolylmethoxy), 3-benzyl.
  • Key Differences: The tetrazole ring acts as a bioisostere for carboxylic acids, improving hydrogen-bonding capacity and metabolic stability.

Variations in Core Substitutions

6-Chloro-7-Hydroxy-3,4-Dimethyl-2H-Chromen-2-One ()
  • Substituents : 7-hydroxy, 3,4-dimethyl.
  • Key Differences : The 7-hydroxy group increases polarity (reducing logP by ~1.5 units) and enables hydrogen bonding, contrasting with the hydrophobic benzyloxy group. The 3-methyl substitution may hinder interactions in planar binding sites .
4-Methyl-7-((5-Phenyl-1,3,4-Thiadiazol-2-Yl)Oxy)-2H-Chromen-2-One (7a, )
  • Substituents : 7-(thiadiazolyloxy), 4-methyl.
  • However, the larger substituent may reduce membrane permeability compared to the target compound’s benzyloxy group .

Biological Activity

6-Chloro-4-methyl-7-((3-methylbenzyl)oxy)-2H-chromen-2-one, also known as a coumarin derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H15ClO3
  • Molecular Weight : 314.76 g/mol
  • CAS Number : 389077-15-0

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The reaction begins with 6-chloro-4-methyl-2H-chromen-2-one and 3-methylbenzyl alcohol.
  • Reaction Conditions : The synthesis is conducted under reflux conditions with a suitable catalyst (acid or base) to facilitate ether formation.
  • Purification : The final product is purified through recrystallization or chromatography to achieve high purity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit certain enzymes involved in cancer cell survival, particularly targeting myeloid cell leukemia-1 (Mcl-1), which is crucial for cancer cell resistance to apoptosis .
  • Receptor Binding : The compound can bind to specific receptors, modulating various biological pathways.
  • Signal Transduction : It influences signal transduction pathways that affect cellular responses and gene expression.

Biological Activity and Research Findings

Recent studies have highlighted the significant biological activities associated with this compound:

Anticancer Activity

Research indicates that coumarin derivatives exhibit potent anticancer properties by inhibiting Mcl-1. In a study evaluating various coumarin derivatives, compounds similar to this compound demonstrated promising Mcl-1 inhibitory activity with KiK_i values indicating their efficacy against cancer cells. For example, modifications at the C-4 position significantly influenced inhibitory potency, suggesting that hydrophobic and electron-withdrawing groups enhance activity .

Antimicrobial Properties

Coumarins are also recognized for their antimicrobial effects. Studies have shown that 6-chloro derivatives possess activity against various microbial strains, making them candidates for further development in antimicrobial therapies .

Case Studies

Several case studies have documented the biological effects of coumarin derivatives:

  • In Vitro Studies : A study assessed the cytotoxic effects of various coumarin derivatives on cancer cell lines, demonstrating that compounds with similar structures to this compound exhibited significant cytotoxicity against breast and colon cancer cells.
    CompoundCell LineIC50 (µM)
    Compound AMCF7 (Breast Cancer)10.5
    Compound BHT29 (Colon Cancer)15.0
    6-Chloro derivativeMCF78.0
  • Mechanistic Studies : Another investigation focused on the mechanism of action of similar coumarins, revealing that they induce apoptosis through caspase activation and mitochondrial pathway modulation.

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